{2-azabicyclo[2.2.1]heptan-4-yl}methanol
Description
Significance of Bridged Azabicyclic Scaffolds in Advanced Organic Synthesis Research
Bridged heterocyclic scaffolds, such as the 2-azabicyclo[2.2.1]heptane core, are of paramount importance in modern organic synthesis and medicinal chemistry. Their rigid framework provides a well-defined spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. nih.govnih.govrsc.org The conformational constraint reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity. d-nb.info
In recent years, these scaffolds have been integral to the development of a variety of biologically active compounds. For instance, derivatives of 2-azabicyclo[2.2.1]heptane have been investigated as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. nih.govmdpi.com The defined stereochemistry of the bicyclic system allows for precise positioning of pharmacophoric groups to maximize inhibitory activity.
Furthermore, the functionalization of the azabicyclic core at various positions allows for the creation of diverse chemical libraries for drug discovery. digitellinc.comdigitellinc.com The ability to introduce different substituents, such as in the case of {2-azabicyclo[2.2.1]heptan-4-yl}methanol, opens avenues for fine-tuning the physicochemical and biological properties of the resulting molecules. digitellinc.comdigitellinc.com
Historical Context and Evolution of Research on this compound and Related Architectures
The exploration of azabicyclic systems can be traced back to the early investigations of bicyclic compounds. The synthesis of the parent 7-azabicyclo[2.2.1]heptane was a significant milestone, initially achieved with low yields. cdnsciencepub.com Over the decades, synthetic methodologies have evolved dramatically, with the Diels-Alder reaction emerging as a powerful tool for constructing the azabicyclic framework. researchgate.netrsc.org This cycloaddition reaction, often employing imines or their derivatives as dienophiles, provides a stereocontrolled route to various substituted azanorbornanes. digitellinc.com
Early research primarily focused on the synthesis and characterization of the basic scaffold. However, with the growing appreciation of their potential in medicinal chemistry, the focus shifted towards the synthesis of functionalized derivatives. This led to the development of methods for introducing substituents at different positions of the ring system, including the bridgehead and bridge positions. rsc.org
While specific research dedicated exclusively to this compound is not extensively documented in seminal early literature, its synthesis can be inferred from the broader advancements in the field. The preparation of such an alcohol would typically involve the stereoselective reduction of a corresponding carboxylic acid or ester at the C4-position. The synthesis of analogous compounds, such as {2-azabicyclo[2.2.1]heptan-3-yl}methanol, has been described and involves the reduction of the corresponding ester using reducing agents like lithium aluminum hydride. pwr.edu.pl The development of synthetic routes to 4-substituted 2-azabicyclo[2.2.1]heptane derivatives has been driven by the need for novel building blocks in drug discovery programs. nih.gov
The table below provides a summary of key synthetic precursors and related functionalized 2-azabicyclo[2.2.1]heptane derivatives, illustrating the chemical space around the target compound.
| Precursor/Related Compound | Synthetic Application/Significance |
| 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid | Direct precursor for the synthesis of this compound via reduction. |
| Ethyl 2-{2-azabicyclo[2.2.1]heptan-4-yl}acetate | Ester precursor for the synthesis of the target alcohol. chemsrc.com |
| {2-Azabicyclo[2.2.1]heptan-3-yl}methanol | Isomeric alcohol, providing a reference for synthetic strategies. pwr.edu.pl |
| Various N-substituted 2-azabicyclo[2.2.1]heptanes | Core structures for the development of DPP-4 inhibitors and other bioactive molecules. nih.govmdpi.com |
The ongoing research in this area continues to expand the synthetic toolbox for accessing these complex and valuable molecular architectures, paving the way for future discoveries in both chemistry and medicine. digitellinc.comrsc.org
Properties
CAS No. |
2613384-34-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-4-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)8-4-7/h6,8-9H,1-5H2 |
InChI Key |
SSGYWJKDARVKID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1NC2)CO |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptan 4 Yl Methanol and Its Derivatives
Strategies for the Construction of the 2-Azabicyclo[2.2.1]heptane Core
The formation of the 2-azabicyclo[2.2.1]heptane skeleton is a key challenge in the synthesis of these compounds. Various strategies have been developed to efficiently construct this bicyclic system.
Cycloaddition Reactions in Bicyclic Core Formation (e.g., Diels-Alder methodologies)
The aza-Diels-Alder reaction is a powerful tool for the construction of the 2-azabicyclo[2.2.1]heptane core. researchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a diene, typically cyclopentadiene (B3395910), with an imine as the dienophile. researchgate.net The reaction can be catalyzed by Brønsted or Lewis acids to activate the imine. researchgate.netresearchgate.net The stereoselectivity of the reaction is a crucial aspect, and chiral auxiliaries attached to the imine nitrogen are often employed to induce facial selectivity, leading to enantiomerically enriched products. pwr.edu.pl For instance, the use of chiral 1-phenylethylamine (B125046) as an auxiliary on a glyoxylate-derived imine has been shown to provide high diastereoselectivity in the cycloaddition with cyclopentadiene.
The choice of the imine component is critical and can influence the reaction's success and stereochemical outcome. Imines derived from glyoxylates are common, leading to the formation of 3-carboxy-substituted 2-azabicyclo[2.2.1]heptenes. These esters can then be further manipulated to introduce other functional groups. While pyrroles are generally poor dienes in Diels-Alder reactions, their reactivity can be enhanced under certain conditions, though this approach can be substrate-dependent. rsc.orgnih.gov
A notable variation involves the reaction of cyclopentadiene with sulfonyl cyanides, which initially form a 3-sulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene intermediate. Subsequent hydrolysis yields 2-azabicyclo[2.2.1]hept-5-en-3-one, a versatile precursor to the saturated bicyclic amine.
Table 1: Examples of Diels-Alder Reactions for 2-Azabicyclo[2.2.1]heptane Core Synthesis
| Diene | Dienophile (Imine) | Catalyst/Conditions | Product | Reference |
| Cyclopentadiene | Chiral 1-phenylethyl imine of methyl glyoxylate | Trifluoroacetic acid, Boron trifluoride etherate | 3-exo-carbomethoxy-N-α-methylbenzyl-2-aza-5-norbornene | |
| Cyclopentadiene | N-arylsulfonylimines of chloral (B1216628) or dichloro(phenyl)acetaldehyde | Not specified | 2-Arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes | researchgate.net |
| Cyclopentadiene | Sulfonyl cyanide | Toluene or hexane, then hydrolysis | 2-Azabicyclo[2.2.1]hept-5-en-3-one | |
| 3H-pyrroles | Internal dienophile (intramolecular) | Acid-mediated | 2-Azabicyclo[2.2.1]heptane core | rsc.orgrsc.org |
Intramolecular Cyclization Approaches for Azabicyclic Ring Closure
Intramolecular cyclization offers an alternative and powerful strategy for the synthesis of the 2-azabicyclo[2.2.1]heptane ring system. These methods often involve the formation of a key bond to close the bicyclic structure from a suitably functionalized monocyclic precursor.
One such approach involves the intramolecular carbolithiation of a 2-tributylstannyl-4-allylpyrrolidine derivative. nih.gov Tin-lithium exchange generates a nucleophilic organolithium species that undergoes a tandem cyclization to form the 2-azabicyclo[2.2.1]heptane skeleton, albeit in low yield alongside the monocyclized product. nih.gov A more efficient variation starts from a different pyrrolidine (B122466) precursor, highlighting the influence of substrate stereochemistry on the cyclization outcome. nih.gov
Another notable intramolecular approach is the SmI₂-mediated cascade reaction. rsc.orgrsc.org This method utilizes a spirocyclization and rearrangement sequence to convert a 7-azabicyclo[2.2.1]heptadiene into a functionally rich 2-azabicyclo[2.2.1]heptene. rsc.orgrsc.org This strategy has been explored in the context of synthesizing complex natural products like longeracemine. rsc.orgrsc.org
Furthermore, ring-closure can be achieved from functionalized cyclohexyl precursors. For instance, the cyclization of an amino tosylate derived from trans-4-aminocyclohexanol (B47343) can yield the 7-azabicyclo[2.2.1]heptane core. cdnsciencepub.comgoogle.com A double LiAlH₄-induced reductive cyclization of 2-(4-chloro-2-cyano-2-phenylbutyl)aziridines provides a one-step route to 2-aminomethyl-1-azabicyclo[2.2.1]heptanes. nih.gov
A selenium-catalyzed intramolecular oxidative amination of cyclopentenes has also been reported to give 2-azabicyclo[2.2.1]heptenes in good yields under mild conditions. researchgate.netresearchgate.net
Transition-Metal Catalyzed Cyclization and Coupling Protocols
Transition-metal catalysis provides a versatile and efficient platform for the synthesis of the 2-azabicyclo[2.2.1]heptane core. Palladium-catalyzed reactions have been particularly prominent in this area.
A significant development is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. researchgate.netrsc.org This reaction, typically using a Pd(II) catalyst like Pd(OAc)₂ with an oxidant, allows for the direct formation of oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.netrsc.org This method is advantageous due to its mild reaction conditions and the ability to introduce diverse functional groups through the choice of amine and carboxylic acid components. researchgate.netrsc.org
Palladium catalysis has also been instrumental in transannular C-H functionalization reactions of related azabicycloalkanes, which can be conceptually extended to the synthesis of substituted 2-azabicyclo[2.2.1]heptane systems. nih.gov These reactions leverage the coordination of the amine to the metal center to direct C-H activation at a specific position. nih.gov
Iron-catalyzed enantioselective carbometalation of azabicycloalkenes represents another emerging strategy. This approach allows for the direct addition of organometallic reagents across the double bond of an azabicyclic alkene, providing access to substituted 2-azabicyclo[2.2.1]heptane skeletons with control of stereochemistry. rsc.org
Table 2: Transition-Metal Catalyzed Reactions for 2-Azabicyclo[2.2.1]heptane Synthesis
| Substrate | Catalyst System | Reaction Type | Product | Reference |
| Cyclopentene, Amine, Carboxylic Acid | Pd(OAc)₂, Oxidant | 1,2-Aminoacyloxylation | Oxygenated 2-azabicyclo[2.2.1]heptane | researchgate.netrsc.org |
| Azabicycloalkene | Iron catalyst, Chiral ligand, Organometallic reagent | Enantioselective Carbometalation | Substituted 2-azabicyclo[2.2.1]heptane | rsc.org |
| Alicyclic Amine (related systems) | Pd(OAc)₂, Ligand, Aryl iodide | Transannular C-H Arylation | Arylated azabicycloalkane | nih.gov |
Introduction and Stereocontrol of the 4-Hydroxymethyl Moiety
Once the bicyclic core is established, the next critical step is the introduction and stereocontrol of the 4-hydroxymethyl group. This functional group is a key feature of the target molecule and its stereochemistry can significantly impact biological activity.
Stereoselective Hydroxylation and Directed Reduction Pathways
The introduction of a hydroxyl group at the C4 position can be achieved through various methods, often relying on the stereochemical information already present in the bicyclic framework.
For precursors containing a carbonyl group at the C4 position (a 2-azabicyclo[2.2.1]heptan-4-one), stereoselective reduction is a common strategy. The choice of reducing agent and the steric environment around the carbonyl group can direct the hydride attack to a specific face, leading to the desired stereoisomer of the alcohol.
Microbial hydroxylation has also been explored as a method for the stereoselective introduction of hydroxyl groups onto the 2-azabicyclo[2.2.1]heptane scaffold. acs.org However, studies have shown that while hydroxylation can occur at other positions, the bridged-ring system of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid was not hydroxylated by certain proline hydroxylases. nih.gov
Chiral Auxiliary and Asymmetric Synthesis Strategies for Enantiomeric Control
Achieving high enantiomeric purity is paramount for the application of {2-azabicyclo[2.2.1]heptan-4-yl}methanol in areas such as pharmaceuticals and asymmetric catalysis. Chiral auxiliaries and asymmetric synthesis strategies are key to this endeavor.
As mentioned in the context of Diels-Alder reactions, chiral auxiliaries attached to the nitrogen atom of the imine dienophile can effectively control the facial selectivity of the cycloaddition, establishing the absolute stereochemistry of the bicyclic core early in the synthesis. pwr.edu.pl A commonly used and effective chiral auxiliary is (R)- or (S)-1-phenylethylamine. nih.gov The resulting diastereomeric cycloadducts can often be separated, and subsequent removal of the chiral auxiliary provides access to enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives.
Asymmetric catalysis offers a more elegant and atom-economical approach. For example, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to produce 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net The hydroxyl and amide groups in the resulting products provide convenient handles for further functionalization, including conversion to the 4-hydroxymethyl moiety. researchgate.net
Once an enantiomerically pure precursor is obtained, such as a 3-carboxy-substituted 2-azabicyclo[2.2.1]heptane, the carboxyl group can be reduced to the corresponding hydroxymethyl group using standard reducing agents like lithium aluminum hydride. pwr.edu.pl This reduction typically proceeds without affecting the established stereocenters of the bicyclic core.
Table 3: Strategies for Enantiomeric Control
| Strategy | Description | Example | Reference |
| Chiral Auxiliary | A chiral group temporarily attached to the substrate to direct a stereoselective reaction. | Use of (R)-1-phenylethylamine in aza-Diels-Alder reactions. | nih.gov |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Chiral phosphoric acid-catalyzed ring-opening of meso-epoxides. | researchgate.net |
| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Not explicitly detailed but a common technique in organic synthesis. |
Functionalization and Derivatization Reactions of the this compound Scaffold
The versatility of the this compound core allows for a wide range of chemical modifications. These transformations are crucial for tuning the molecule's properties for various applications.
Transformations of the Pendant Hydroxyl Group
The primary alcohol of this compound serves as a key handle for introducing diverse functionalities. Standard organic transformations can be readily applied to this hydroxyl group.
Table 1: Selected Transformations of the Pendant Hydroxyl Group
| Reaction | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | PCC, DMP, Swern or Moffatt conditions | Aldehyde |
| Esterification | Acyl chlorides, acid anhydrides, carboxylic acids (with coupling agents) | Esters |
| Etherification | Alkyl halides (Williamson ether synthesis), alcohols (acid catalysis) | Ethers |
| Conversion to Halides | SOCl₂, PBr₃ | Alkyl halides |
For instance, oxidation of the hydroxyl group can yield the corresponding aldehyde, a versatile intermediate for further carbon-carbon bond-forming reactions. Esterification and etherification reactions are commonly employed to introduce a wide array of substituents, thereby modifying the steric and electronic properties of the molecule. Conversion to halides or sulfonates activates the position for nucleophilic substitution, enabling the introduction of various heteroatoms.
Modifications and Substitutions at the Bridgehead and Nitrogen Atoms
The nitrogen atom and the bridgehead carbons of the bicyclic system offer additional sites for strategic modifications.
The secondary amine of the 2-azabicyclo[2.2.1]heptane framework is readily functionalized. N-alkylation, N-acylation, and N-arylation are common transformations. The choice of the substituent on the nitrogen atom can significantly influence the biological activity and physical properties of the resulting derivatives. For example, the introduction of a bulky protecting group like tert-butoxycarbonyl (Boc) can direct lithiation to specific positions on the bicyclic frame. mathnet.ruresearchgate.net
Substitution at the bridgehead positions is more challenging due to steric hindrance. However, radical reactions have proven to be a viable strategy. unirioja.es For instance, Barton ester decarboxylation of a carboxylic acid at the bridgehead can generate a bridgehead radical, which can then be trapped by various radical acceptors to introduce new substituents. unirioja.es
Directed Metalation and Subsequent Electrophilic Elaboration
Directed metalation has emerged as a powerful tool for the regioselective functionalization of the 2-azabicyclo[2.2.1]heptane scaffold. researchgate.netacs.org This strategy relies on the use of a directing group, typically a coordinating group attached to the nitrogen atom, to guide a strong base (like an organolithium reagent) to deprotonate a specific C-H bond. acs.org
The N-Boc group is a particularly effective directing group in this context. mathnet.ru Treatment of N-Boc-2-azabicyclo[2.2.1]heptane with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to regioselective deprotonation. mathnet.ruresearchgate.net The resulting organolithium species can then be quenched with a variety of electrophiles to introduce new substituents with high regioselectivity. mathnet.ruresearchgate.netthieme-connect.de
Table 2: Examples of Directed Metalation and Electrophilic Quenching
| Directing Group | Base/Additive | Electrophile | Product |
|---|---|---|---|
| N-Boc | sec-BuLi/TMEDA | D₂O | Deuterated derivative |
| N-Boc | sec-BuLi/TMEDA | (CH₃)₃SiCl | Silylated derivative |
| N-Boc | sec-BuLi/TMEDA | R-CHO | Hydroxyalkyl derivative |
This methodology provides a predictable and efficient route to a wide range of substituted 2-azabicyclo[2.2.1]heptane derivatives that would be difficult to access through other means.
Chemoenzymatic Synthesis Approaches for Stereodefined this compound Isomers
The synthesis of enantiomerically pure isomers of this compound is of significant interest, particularly for pharmaceutical applications. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer an elegant solution to this challenge. mdpi.com
Hydrolase enzymes, such as lipases and esterases, are frequently employed for the kinetic resolution of racemic mixtures. researchgate.net For example, the racemic acetate (B1210297) of this compound can be subjected to enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer of the acetate, leaving the other enantiomer unreacted. The resulting mixture of the alcohol and the unreacted acetate can then be easily separated.
Table 3: Chemoenzymatic Resolution of this compound Derivatives
| Enzyme | Substrate | Reaction | Product(s) |
|---|---|---|---|
| Lipase | Racemic acetate ester | Enantioselective hydrolysis | Enantioenriched alcohol and unreacted acetate |
Furthermore, oxidoreductases can be used for the asymmetric reduction of a ketone precursor to afford an enantioenriched alcohol. This approach can provide direct access to a specific stereoisomer of this compound. The use of microorganisms capable of performing stereoselective hydroxylations on the bicyclic scaffold has also been explored. researchgate.net These chemoenzymatic strategies are advantageous due to their high stereoselectivity, mild reaction conditions, and environmental compatibility. mdpi.com
Computational Chemistry and Theoretical Investigations of 2 Azabicyclo 2.2.1 Heptan 4 Yl Methanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the electronic landscape of the {2-azabicyclo[2.2.1]heptan-4-yl}methanol framework. These computational methods provide a detailed picture of electron density distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule.
Studies on analogous bicyclic systems, such as 1-azabicyclo[2.2.1]heptan-3-one, have revealed significant strain within the bicyclic framework, with bond angles deviating from ideal tetrahedral geometry. In the case of this compound, the nitrogen atom at the 2-position and the methanol (B129727) substituent at the 4-position introduce specific electronic effects. The nitrogen's lone pair can influence the electron distribution throughout the rings.
Calculations of key structural parameters, such as bond lengths and angles, are crucial for a precise understanding of the molecule's geometry. For instance, in the related 1-azabicyclo[2.2.1]heptan-3-one, the bridgehead C-N bond length has been calculated to be approximately 1.47 Å. Similar calculations for this compound would provide invaluable data on its precise three-dimensional structure.
Table 1: Calculated Electronic Properties of a Related Bicyclic System
| Property | Value | Method |
| Bridgehead C-N bond length | 1.47 Å | DFT Optimization |
| C=O bond length | 1.22 Å | Experimental |
| N-C-C bridge angle | 94.5° | DFT Optimization |
Note: Data for 1-azabicyclo[2.2.1]heptan-3-one, a structurally related compound.
Molecular Dynamics Simulations for Conformational Space Exploration
While the bicyclic nature of this compound imparts significant rigidity, it is not entirely inflexible. Molecular dynamics (MD) simulations are a powerful tool for exploring the accessible conformational space of this molecule. nih.govnih.gov These simulations model the atomic motions over time, providing insights into the dynamic behavior of the molecule. nih.gov
MD simulations can reveal the preferred conformations of the methanol substituent relative to the bicyclic core. These conformations are crucial as they dictate how the molecule can interact with biological targets. The simulations can also identify transient, higher-energy conformations that might be relevant for biological activity. nih.gov
In Silico Modeling for Scaffold Design and Ligand-Scaffold Interactions (purely structural/geometric analysis)
The rigid and well-defined three-dimensional structure of the {2-azabicyclo[2.2.1]heptane} scaffold makes it an attractive starting point for fragment-based drug discovery and scaffold design. dtu.dk In silico modeling techniques are extensively used to explore how this scaffold can be elaborated to create potent and selective ligands for various biological targets. nih.govresearchgate.net
Structural and geometric analysis focuses on the shape, size, and vector orientations of potential substituents on the this compound core. By analyzing the geometry of the scaffold and its potential interaction points, medicinal chemists can design derivatives that are complementary to the binding sites of target proteins. nih.gov
Prediction and Validation of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be validated against experimental data. Techniques like DFT can calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. mdpi.com
These predictions are highly valuable for several reasons. They can aid in the structural elucidation of newly synthesized derivatives of the scaffold. mdpi.com By comparing the calculated spectra with the experimental spectra, researchers can confirm the chemical structure and stereochemistry of their compounds. scispace.comscholarsresearchlibrary.com
Furthermore, discrepancies between predicted and experimental spectra can highlight interesting electronic or conformational effects that may not have been initially obvious. For example, the presence of rotameric species can lead to the observation of multiple sets of signals in NMR spectra, a phenomenon that can be investigated and understood through computational modeling. mdpi.com
Table 2: Predicted Spectroscopic Data for a Related Bicyclic Amine
| Spectroscopic Technique | Functional Group | Predicted Shift/Frequency |
| ¹H NMR | N–CH₂CH₂OH | δ 3.27 (t, J=6 Hz) |
| ¹³C NMR | CH₂OH | δ 62.4 |
| IR | O–H Stretch | 3250–3350 cm⁻¹ |
Note: Data for 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol.
Applications of 2 Azabicyclo 2.2.1 Heptan 4 Yl Methanol As a Versatile Synthetic Building Block and Scaffold
Utilization in the Total Synthesis of Complex Organic Architectures
The unique structural features of the 2-azabicyclo[2.2.1]heptane core, a bridged pyrrolidine (B122466) derivative, provide a robust platform for the stereoselective construction of intricate molecular architectures. semanticscholar.org This scaffold has been instrumental in the total synthesis of various complex organic molecules, including alkaloids and other biologically active compounds. For instance, derivatives of 2-azabicyclo[2.2.1]heptan-3-one have served as key intermediates in the synthesis of epibatidine (B1211577) analogues, highlighting the utility of this bicyclic system in accessing complex natural product-like structures. evitachem.comresearchgate.net The rigid nature of the scaffold allows for precise control over the spatial arrangement of functional groups, a critical aspect in the synthesis of molecules with multiple stereocenters.
Development of Novel Organocatalysts and Chiral Ligands for Asymmetric Synthesisbenchchem.comdtu.dkuni-regensburg.de
The chiral nature of the 2-azabicyclo[2.2.1]heptane framework makes it an excellent starting point for the design and synthesis of novel organocatalysts and chiral ligands for asymmetric synthesis. semanticscholar.orgmathnet.ru These catalysts have demonstrated high efficacy in a variety of stereoselective transformations.
{2-azabicyclo[2.2.1]heptan-4-yl}methanol-Derived Ligands in Enantioselective Catalysisbenchchem.comdtu.dk
Ligands derived from this compound and its analogues have proven to be highly effective in a range of enantioselective catalytic reactions. These ligands, often featuring additional donor atoms like nitrogen, sulfur, or phosphorus, can chelate to metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction. semanticscholar.org
For example, 2-azanorbornane-based ligands have been successfully employed in the asymmetric Tsuji-Trost reaction, achieving high yields and enantiomeric excesses. semanticscholar.org Similarly, ligands derived from 2-azabicyclo[2.2.1]heptane have been used in iridium-catalyzed asymmetric hydrogenations of alkenes and imines, affording the corresponding products with high conversion and enantioselectivity. pwr.edu.pl The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the bicyclic scaffold, allowing for optimization of catalytic activity and selectivity for specific transformations.
Table 1: Applications of this compound-Derived Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Asymmetric Tsuji-Trost Reaction | Pd-complex with 2-azanorbornane-based N,S-ligands | Racemic 1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonate | Allylic alkylation product | Up to 82% | High |
| Asymmetric Hydrogenation | Iridium-complex with 2-azabicyclo[2.2.1]heptane-based ligands | Alkenes and Imines | Hydrogenated alkanes and amines | Up to 98% (alkenes), Up to 91% (imines) | Up to 99% conversion |
| Enantioselective Epoxidation | (1R,3S,4S)-2-Azanorbornyl-3-methanol | α,β-enones | Epoxides | High | Good |
| Enantioselective Aldol Reaction | 2-azanorbornane-based organocatalysts | Isatins and ketones | Aldol products | Up to 64% | Up to 95% |
Design and Synthesis of Conformationally Constrained Scaffolds for Diverse Chemical Librariesresearchgate.netpwr.edu.plnih.gov
The conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton is a highly desirable feature for the design of diverse chemical libraries for drug discovery and chemical biology. uni-regensburg.depwr.edu.pl By introducing functional groups at various positions on the bicyclic core, a wide array of structurally diverse molecules can be generated. This approach allows for the exploration of chemical space in a systematic manner, increasing the probability of identifying compounds with specific biological activities.
The synthesis of these libraries often involves the functionalization of key intermediates, such as oxygenated derivatives of 2-azabicyclo[2.2.1]heptane, which can be prepared through methods like palladium-catalyzed reactions. rsc.org These functionalized scaffolds can then be further elaborated to produce a library of compounds with a common core but varying peripheral substituents. rsc.org This strategy has been employed to create libraries of compounds for screening against various biological targets.
Role as a Precursor and Intermediate in Multi-Step Organic Syntheses
Beyond its direct application in the synthesis of final target molecules, this compound and its derivatives serve as crucial precursors and intermediates in multi-step synthetic sequences. Aldehyde derivatives of 2-azabicyclo[2.2.1]heptane have been recognized as valuable synthetic precursors for a variety of applications in asymmetric synthesis. semanticscholar.org
The conversion of the hydroxyl group in this compound to other functional groups, such as amines or azides, opens up a plethora of synthetic possibilities. For example, the corresponding amine can be prepared from the alcohol via oxidation to an aldehyde, followed by conversion to an oxime and subsequent reduction. nih.gov This amine can then be used to construct more complex molecules, including polyamine derivatives and amides. nih.gov The ability to readily access these functionalized intermediates underscores the importance of this compound as a versatile starting material in organic synthesis.
Emerging Research Directions and Future Perspectives for 2 Azabicyclo 2.2.1 Heptan 4 Yl Methanol Chemistry
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The synthesis of the 2-azabicyclo[2.2.1]heptane core is well-established, with several methodologies reported. However, the development of routes that are not only efficient but also sustainable and scalable remains a key research objective. A primary challenge is the regioselective functionalization to introduce the hydroxymethyl group specifically at the C4 position.
Current research efforts are focused on improving upon classical synthetic methods and developing novel catalytic systems. Established routes often rely on the Diels-Alder reaction between cyclopentadiene (B3395910) and an imine-based dienophile. While effective for creating the core structure, these methods can require harsh conditions or produce mixtures of isomers that necessitate difficult purification steps.
More modern approaches are being explored to overcome these limitations. For instance, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes offers an efficient pathway to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org Another promising strategy involves the Brønsted acid-catalyzed ring-opening of meso-epoxides, which can produce a range of 2-azabicyclo[2.2.1]heptane derivatives in high yields and with excellent enantioselectivity. researchgate.net Recently, an effective binary catalytic system combining an Al(III) complex and tetrabutylammonium (B224687) bromide (TBAB) has been shown to synthesize the scaffold from cyclic γ-epoxy-alcohols and amines, demonstrating scalability and high diastereocontrol. acs.org
While many syntheses focus on substitution at other positions, these advanced strategies could potentially be adapted for the specific synthesis of {2-azabicyclo[2.2.1]heptan-4-yl}methanol. A scalable approach to related conformationally rigid 7-azabicyclo[2.2.1]heptan-2-amines has been reported starting from a meso-carboxylate precursor, indicating that multi-gram scale synthesis of these bicyclic systems is achievable without loss of yield or selectivity. researchgate.net Future research will likely focus on applying these scalable and stereocontrolled methods to achieve the targeted C4-functionalized compound, possibly through the use of a specifically designed cyclopentane-based precursor.
| Synthetic Strategy | Description | Key Features | Relevant Research |
| Diels-Alder Reaction | Cycloaddition between cyclopentadiene and a nitrogen-containing dienophile (e.g., imine). | Well-established for core scaffold formation. Can require harsh conditions and may result in isomeric mixtures. | documentsdelivered.com |
| Catalytic Epoxide Ring-Opening | Chiral phosphoric acid-catalyzed intramolecular ring-opening of meso-epoxides. | High yields and excellent enantioselectivities. Provides products with handles for further derivatization. | researchgate.netacs.org |
| Palladium-Catalyzed Cyclization | 1,2-aminoacyloxylation of cyclopentenes using a palladium catalyst. | Efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with broad substrate compatibility. | rsc.org |
| Rearrangement Cascades | SmI₂-mediated spirocyclization and rearrangement cascade of a 7-azabicyclo[2.2.1]heptadiene. | Constructs a highly functionalized 2-azabicyclo[2.2.1]heptene core with excellent regio- and stereoselectivity. | nih.govrsc.org |
| Favorskii Rearrangement | Ring contraction of a tropinone (B130398) derivative to form the 7-azabicyclo[2.2.1]heptane skeleton. | A modification of this strategy has been used in an efficient and scalable synthesis of a related carboxylic acid. | doi.org |
Exploration of Novel Reactivity Patterns and Chemical Transformations of the Core Scaffold
The this compound scaffold possesses two key reactive sites: the secondary amine of the bicyclic ring and the primary hydroxyl group. The unique, sterically constrained environment of the bicyclic system can lead to novel reactivity and high stereoselectivity in chemical transformations. biosynth.com
The secondary amine is a nucleophilic center that readily undergoes a variety of standard transformations, including N-acylation, N-alkylation, and N-sulfonylation. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for applications in medicinal chemistry.
The primary alcohol provides another point for diversification. It can be oxidized to the corresponding aldehyde or carboxylic acid, undergo esterification or etherification to introduce new functional groups, or be converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions. For example, research on related bicyclic alcohols has demonstrated their successful use in Mitsunobu reactions to form ethers and in Steglich esterifications to ligate drug molecules. acs.orgle.ac.uk
Beyond functional group interconversion, the core scaffold itself can participate in interesting transformations. Under certain conditions, such as treatment with Mitsunobu reagents or a sulfonyl chloride and base, the 2-azabicyclo[2.2.1]heptane framework has been shown to undergo a ring-expansion rearrangement. rsc.org This reaction proceeds through an aziridinium (B1262131) intermediate, which is opened by a nucleophile to yield the less strained 2-azabicyclo[3.2.1]octane system, providing access to a different class of bicyclic compounds. rsc.org The exploration of such rearrangements and other novel transformations of the this compound scaffold is a fertile area for future research.
| Reaction Type | Functional Group | Potential Products & Applications | Relevant Research on Scaffold |
| N-Acylation / N-Alkylation | Secondary Amine | Amides, tertiary amines; diversification for medicinal chemistry. | researchgate.net |
| Oxidation | Primary Alcohol | Aldehyde, carboxylic acid; precursors for further synthesis. | |
| Esterification / Etherification | Primary Alcohol | Esters, ethers; prodrugs, ligation to other molecules. | acs.orgle.ac.uk |
| Click Chemistry | Alcohol (after conversion to alkyne/azide) | Triazoles; bioconjugation, materials science. | pwr.edu.pl |
| Ring-Expansion Rearrangement | Entire Scaffold | 2-Azabicyclo[3.2.1]octane derivatives; access to new scaffolds. | rsc.org |
Integration into Advanced Materials Science Applications (e.g., polymer scaffolds)
The incorporation of rigid, three-dimensional structures into polymer backbones is a well-known strategy for enhancing the thermal and mechanical properties of materials. The this compound molecule, with its inherent rigidity and two distinct reactive functional groups (a secondary amine and a primary alcohol), is an excellent candidate for use as a bifunctional monomer in the synthesis of novel polymers.
The dual functionality allows for its participation in a variety of step-growth polymerization reactions. For example, it can be reacted with diisocyanates to form polyurethanes, or with dicarboxylic acids (or their derivatives like diacyl chlorides) to form polyesters or polyamides. The polymerization of the related isomer, 2-azabicyclo[2.2.1]heptan-3-one (a lactam), via ring-opening polymerization to produce polyamides has been reported, demonstrating the viability of this bicyclic core in polymer chemistry. acs.org
The inclusion of the rigid 2-azabicyclo[2.2.1]heptane unit is expected to restrict chain mobility in the resulting polymer, which could lead to materials with significantly higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength compared to polymers derived from more flexible, linear monomers. Furthermore, the defined stereochemistry of the bicyclic monomer could be used to create polymers with highly ordered structures, potentially leading to materials with unique optical or self-assembly properties. Future research in this area will focus on the synthesis and characterization of these novel polymers and exploring their potential applications in areas such as high-performance plastics, advanced coatings, and biomedical devices.
| Polymer Type | Required Co-monomer | Potential Polymer Backbone Linkage | Expected Properties from Scaffold |
| Polyurethanes | Diisocyanates (e.g., MDI, TDI) | Urethane (-NH-COO-) and Urea (-NH-CO-NH-) | High rigidity, thermal stability. |
| Polyesters | Dicarboxylic acids or Diacyl chlorides | Ester (-COO-) | Increased Tg, improved mechanical modulus. |
| Polyamides | Dicarboxylic acids or Diacyl chlorides | Amide (-CONH-) | Enhanced strength, defined stereochemistry. |
| Polyethers | Dihalides (after converting alcohol to alkoxide) | Ether (-O-) | Controlled architecture, potential for novel topologies. |
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| BOC protection | (Boc)2O, DMAP, THF | Protected amine |
| Ester reduction | LiAlH4, THF, 0°C, 3h | Alcohol intermediate |
| Mitsunobu reaction | DEAD, PPh3, nucleophile | Functionalized product |
Basic: How is the structure of this compound confirmed experimentally?
- NMR spectroscopy : Distinct <sup>1</sup>H-NMR signals differentiate 2-azabicyclo[2.2.1]heptane from larger bicyclic systems (e.g., 2-azabicyclo[3.2.1]octane). Key signals include bridgehead protons (δ 3.0–4.0 ppm) and BOC-protected N–H (δ 1.4 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities, as seen in corrected assignments of exo vs. endo isomers .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 141–247) confirm molecular weight and fragmentation patterns .
Advanced: How does the choice of protecting group influence reaction pathways in 2-azabicyclo[2.2.1]heptane derivatives?
- BOC vs. other groups : The electron-withdrawing BOC group suppresses aziridinium ion formation, favoring SN2 mechanisms (e.g., Mitsunobu reactions). Alternative groups may allow ring expansion via aziridinium intermediates, leading to larger bicyclic systems like 2-azabicyclo[3.2.1]octanes .
- Steric effects : Bulky groups hinder rotation around the nitrogen, resulting in observable rotamers in solution-phase NMR .
Advanced: What stereochemical challenges arise in synthesizing 2-azabicyclo[2.2.1]heptane derivatives, and how are they addressed?
- Endo/exo isomerism : Misassignment of stereochemistry (e.g., confusing endo-(1R,3S,4S) with exo-(1S,3S,4R)) can occur without X-ray validation. DFT calculations and 2D NOESY correlations resolve such issues .
- Chiral induction : Asymmetric aza-Diels-Alder reactions often yield low enantiomeric excess (e.g., 20–40%), necessitating chiral HPLC or enzymatic resolution for purification .
Advanced: What pharmacological applications are emerging for 2-azabicyclo[2.2.1]heptane scaffolds?
- Rho kinase inhibitors : Derivatives like tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate are key intermediates in kinase inhibitors, showing antitumor potential .
- Antiproliferative agents : Sulfonamide-functionalized analogs exhibit IC50 values comparable to cisplatin in cancer cell lines .
- Neuroactive compounds : Structural analogs (e.g., imidazopyridine conjugates) are explored for CNS targeting due to rigid bicyclic frameworks enhancing blood-brain barrier penetration .
Methodological: How are conflicting spectral data resolved for bicyclic amine derivatives?
- Contradiction example : Initial misassignment of <sup>1</sup>H-NMR signals for 2-azabicyclo[2.2.1]heptane vs. octane derivatives was corrected via X-ray and 2D NMR (COSY, HSQC), highlighting distinct coupling patterns for bridgehead protons .
- Best practices : Combine multiple techniques (X-ray, NOESY, computational modeling) to validate stereochemistry and avoid overreliance on literature precedents .
Methodological: What strategies optimize the purification of this compound derivatives?
- Hydrogenation : Crude amine products from azide reductions often require only filtration (e.g., Pd/C catalyst removal) before use .
- Crystallization : Hydrochloride salt formation (e.g., using HCl/Et2O) improves stability and purity, as seen in derivatives like (1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride .
Emerging Research: How are computational tools applied to study 2-azabicyclo[2.2.1]heptane derivatives?
- SwissADME : Predicts drug-likeness (e.g., logP, H-bond donors) for sulfonamide analogs, guiding medicinal chemistry optimization .
- DFT calculations : Model reaction mechanisms (e.g., aziridinium ion formation) to rationalize experimental outcomes and design new pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
